Methyl 2-(2-formylphenyl)acetate
Description
Contextualization within Aromatic Esters and Aldehydes
As an aromatic ester, methyl 2-(2-formylphenyl)acetate exhibits the characteristic reactions of this class of compounds, such as hydrolysis to the corresponding carboxylic acid. The presence of the aldehyde group, a reactive carbonyl functionality, opens the door to a vast range of chemical transformations. The ortho-positioning of these two groups can lead to unique intramolecular reactions and steric influences that are not observed in its meta and para isomers.
The electronic properties of the benzene (B151609) ring are influenced by both the electron-withdrawing nature of the formyl and ester groups. This electronic profile dictates the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.
| Property | Value |
| CAS Number | 63969-83-5 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.19 g/mol |
| Appearance | Colorless or white to yellow to brown solid or liquid |
| Storage | Inert atmosphere, 2-8°C |
This data is compiled from multiple sources. sigmaaldrich.comnih.gov
Significance as a Synthetic Intermediate and Research Probe
The true value of this compound in academic research lies in its role as a synthetic intermediate. The dual functionality allows for sequential or tandem reactions, providing a strategic advantage in the construction of complex molecular architectures. The aldehyde can be readily transformed into a variety of other functional groups or used in carbon-carbon bond-forming reactions, while the ester provides a handle for further modification or for influencing the properties of the final molecule.
Researchers utilize this compound as a probe to explore new synthetic methodologies and to build libraries of compounds for biological screening. Its derivatives have shown promise in medicinal chemistry, highlighting its importance in the development of new therapeutic agents.
Overview of Research Trajectories
The research involving this compound has primarily focused on two main trajectories: the development of novel synthetic methods and the synthesis of biologically active compounds. In the first trajectory, the compound is used as a model substrate to test the scope and limitations of new chemical reactions. The second, and more prominent trajectory, sees it employed as a key building block for the synthesis of heterocyclic compounds, such as isoquinolines and their derivatives, which are known to possess a wide range of pharmacological activities. mdpi.commdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYCMAAUZWDACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482020 | |
| Record name | methyl 2-(2-formylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63969-83-5 | |
| Record name | methyl 2-(2-formylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of Methyl 2 2 Formylphenyl Acetate
The synthesis of methyl 2-(2-formylphenyl)acetate can be achieved through various methods, with the ortho-formylation of a suitable precursor being a common strategy.
One plausible and frequently employed method is the direct formylation of methyl phenylacetate (B1230308). orgsyn.org However, controlling the regioselectivity to favor the ortho product can be challenging. A more reliable approach often involves the formylation of a phenol, followed by the introduction of the acetate (B1210297) side chain. A likely synthetic route would involve the ortho-formylation of methyl 2-hydroxyphenylacetate.
| Starting Material | Reagents and Conditions | Product |
| Methyl 2-hydroxyphenylacetate | 1. Magnesium chloride, Triethylamine (B128534) 2. Paraformaldehyde, Reflux | Methyl 2-(2-formyl-6-hydroxyphenyl)acetate |
| Methyl 2-(2-formyl-6-hydroxyphenyl)acetate | Further synthetic steps to remove the hydroxyl group | This compound |
This table represents a plausible synthetic route based on known ortho-formylation reactions of phenols. mdma.chsciencemadness.org
Key Reactions and Applications
Reactions Involving the Aldehyde Group
The formyl group is a versatile handle for a variety of chemical transformations.
Wittig Reaction: The aldehyde can undergo a Wittig reaction with a phosphonium (B103445) ylide to form an alkene. wikipedia.orgorganic-chemistry.org This is a powerful method for carbon-carbon bond formation and has been used in the synthesis of complex molecules, including natural products. masterorganicchemistry.comlibretexts.org
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a key method for the synthesis of tetrahydroisoquinolines. wikipedia.org In this reaction, a β-arylethylamine condenses with an aldehyde, like this compound, to form a cyclic product. This reaction is of great importance in the synthesis of alkaloids and other pharmacologically active compounds. mdpi.comresearchgate.net
Reductive Amination: The aldehyde can be converted to an amine through reductive amination, providing a route to a different class of derivatives.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, further expanding the range of accessible derivatives.
| Reaction | Reagents | Product Type |
| Wittig Olefination | Ph₃P=CHR | Alkene |
| Pictet-Spengler | β-Arylethylamine, Acid catalyst | Tetrahydroisoquinoline |
| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Amine |
| Oxidation | Oxidizing agent (e.g., KMnO₄) | Carboxylic Acid |
| Reduction | Reducing agent (e.g., NaBH₄) | Alcohol |
Imine Formation and Subsequent Transformations
Reactions Involving the Ester Group
The methyl ester group can also be readily modified.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-formylphenyl)acetic acid. This introduces a new functional group that can be used for further transformations, such as amide bond formation.
Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of a catalyst.
Amidation: The ester can be reacted with an amine to form an amide.
Role in the Synthesis of Bioactive Molecules
Precursor to Acetylcholinesterase Inhibitors
Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The development of new acetylcholinesterase inhibitors is a key area of research for the treatment of Alzheimer's disease and other neurological disorders.
Synthesis of Heterocyclic Scaffolds
As mentioned previously, the ability of this compound to participate in reactions like the Pictet-Spengler reaction makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds. mdpi.com These scaffolds are prevalent in many natural products and pharmaceuticals and often form the core of new drug discovery programs. The synthesis of isoquinoline-based compounds, for example, is a major focus, as this structural motif is found in a wide range of biologically active alkaloids. organic-chemistry.org
Conclusion
Direct Esterification Approaches
Direct esterification involves the formation of the ester group from the corresponding carboxylic acid, 2-(2-Formylphenyl)acetic acid, in a single synthetic step.
The most straightforward method for synthesizing Methyl 2-(2-formylphenyl)acetate is the Fischer esterification of 2-(2-Formylphenyl)acetic acid with methanol (B129727). This reaction is an equilibrium process where the carboxylic acid and alcohol react in the presence of an acid catalyst to form the ester and water. chemscene.comorgsyn.org
In this classic transformation, a strong acid catalyst is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. chemscene.com This activation facilitates nucleophilic attack by methanol. The subsequent steps involve proton transfer and the elimination of a water molecule to yield the protonated ester, which is then deprotonated to give the final product, this compound. chemscene.com Commonly used acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). chemscene.com
The general mechanism is as follows:
Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen of 2-(2-formylphenyl)acetic acid.
Nucleophilic attack: Methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as water, a stable leaving group.
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product.
To maximize the yield of this compound, the equilibrium of the Fischer esterification must be shifted towards the product side. This is achieved by optimizing several key reaction parameters. The effects of these parameters are generally applicable to esterification reactions of this type. msu.educhemsynthesis.com
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Increasing the temperature generally increases the reaction rate. msu.edu | The reaction is typically run at the reflux temperature of the alcohol (methanol) to achieve a reasonable rate without degrading the reactants or products. |
| Catalyst Loading | The reaction rate is dependent on the concentration of the acid catalyst. | A catalytic amount (typically 1-5 mol%) is sufficient. Higher loading can increase the rate but may also promote side reactions like dehydration or ether formation. |
| Molar Ratio of Reactants | Using an excess of one reactant (usually the less expensive one, methanol) shifts the equilibrium towards the ester. chemscene.com | Methanol is often used as the solvent to ensure it is present in large excess. |
| Removal of Water | Removing water as it is formed is a highly effective way to drive the reaction to completion. | This can be achieved through azeotropic distillation with a suitable solvent (e.g., using a Dean-Stark apparatus) or by adding a dehydrating agent. |
Interactive Data Table: Optimization of Fischer Esterification
A more complex, though less commonly cited, approach for forming substituted phenylacetate (B1230308) structures involves the wikipedia.org-sigmatropic rearrangement of ammonium (B1175870) ylides. nih.govnih.gov This class of reactions involves the migration of a group over a π-system. In this context, an appropriately substituted ammonium ylide could theoretically rearrange to form the carbon skeleton of the target molecule.
The general principle involves the formation of a quaternary ammonium salt, which is then treated with a strong base to generate an ylide. This ylide can then undergo a wikipedia.org-sigmatropic rearrangement. While specific literature detailing the synthesis of this compound via this exact pathway is not prevalent, the reaction is a known method for forming new carbon-carbon bonds in related systems, particularly for the synthesis of α-amino acid derivatives. nih.govresearchgate.net The proposed pathway would require a precursor that, upon rearrangement, generates the desired ortho-substituted phenylacetate structure.
Esterification of 2-(2-Formylphenyl)acetic Acid with Methanol
Indirect Synthesis Pathways
Indirect methods involve the synthesis of an intermediate compound which is then converted to the final product in a subsequent step.
An effective indirect route to this compound begins with the precursor, Methyl 2-(2-(bromomethyl)phenyl)acetate. The critical step in this pathway is the selective oxidation of the benzylic bromomethyl group (-CH₂Br) to a formyl group (-CHO). Several named reactions are suitable for this transformation.
Kornblum Oxidation: This method is a reliable way to convert activated alkyl halides, such as benzylic bromides, into aldehydes. wikipedia.org The reaction typically uses dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant. The benzylic bromide is first displaced by the oxygen atom of DMSO to form an alkoxysulfonium salt. In the presence of a mild base, such as triethylamine (B128534) (Et₃N), an elimination reaction occurs, yielding the aldehyde, dimethyl sulfide, and the protonated base. wikipedia.org
Sommelet Reaction: The Sommelet reaction provides another classic method for converting benzylic halides to aldehydes. wikipedia.org The process involves reacting Methyl 2-(2-(bromomethyl)phenyl)acetate with hexamine to form a quaternary ammonium salt. This salt is then hydrolyzed with water to produce the desired aldehyde. wikipedia.org The reaction is a formal oxidation of the benzylic carbon.
Interactive Data Table: Comparison of Oxidation Methods
| Feature | Kornblum Oxidation | Sommelet Reaction |
| Primary Reagents | Dimethyl sulfoxide (DMSO), base (e.g., triethylamine) wikipedia.org | Hexamine, water wikipedia.org |
| Key Intermediate | Alkoxysulfonium salt wikipedia.org | Quaternary ammonium (hexaminium) salt wikipedia.org |
| Reaction Conditions | Generally mild conditions. | Typically requires heating for hydrolysis. |
| Byproducts | Dimethyl sulfide, triethylammonium (B8662869) bromide | Ammonia (B1221849), methylamine |
Derivatization from Related Aromatic Precursors
An alternative to oxidation involves chemically modifying aromatic precursors that already possess the core phenylacetate structure.
The conversion of 2-(2-Formylphenyl)acetic acid to its methyl ester is a direct and common transformation known as Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol. masterorganicchemistry.com
The reaction is an equilibrium process. athabascau.ca To achieve a high yield of the ester product, the equilibrium must be shifted to the right. This is typically accomplished by using methanol as both the reactant and the solvent, ensuring a large molar excess. masterorganicchemistry.com Alternatively, the water generated during the reaction can be removed using a Dean-Stark apparatus. tcu.edu Common acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com The procedure generally involves refluxing the carboxylic acid in methanol with a catalytic amount of strong acid until the reaction reaches completion. tcu.eduoperachem.com
Table 3: Typical Conditions for Fischer Esterification
| Component | Role | Example |
|---|---|---|
| Carboxylic Acid | Substrate | 2-(2-Formylphenyl)acetic Acid |
| Alcohol | Reagent & Solvent | Methanol (in excess) |
| Acid Catalyst | Catalyst | H₂SO₄ (catalytic amount) |
The synthesis of this compound from a fluorinated precursor like Methyl 2-(2-fluoro-5-formylphenyl)acetate would require a reductive defluorination—the replacement of a fluorine atom with a hydrogen atom. While the cleavage of carbon-fluorine bonds is an area of active research, particularly for the degradation of persistent environmental pollutants, it is a challenging transformation due to the high strength of the C-F bond. nih.govnih.gov
Specific methods for the selective reductive defluorination of a single fluorine atom on an aromatic ring in the presence of other functional groups like esters and aldehydes are not commonplace in standard organic synthesis. Such a transformation would likely require specialized reagents, such as specific transition metal catalysts or enzymatic methods, and is not considered a standard or high-yielding route for this particular target molecule.
The conversion of the meta-isomer, Methyl 2-(3-formylphenyl)acetate, to the ortho-isomer, this compound, is not a simple isomerization. A direct migration of the formyl group from the 3-position to the 2-position is not a feasible reaction. This transformation would necessitate a multi-step synthetic sequence.
A more plausible, though still complex, approach would involve the ortho-formylation of the parent compound, methyl phenylacetate. wikipedia.org Established methods for introducing a formyl group at the position ortho to an existing substituent on a benzene (B151609) ring, such as the Duff or Reimer-Tiemann reactions, are typically effective for highly activated rings like phenols. researchgate.net Formylating a less activated ester like methyl phenylacetate specifically at the ortho position can be challenging and may result in a mixture of ortho and para isomers. Specialized methods using titanium tetrachloride and dichloromethyl methyl ether have been explored for the ortho-formylation of electron-rich aromatic rings and could potentially be adapted for this purpose. researchgate.net
From Methyl 2-(4-formylphenyl)acetate
The conversion of Methyl 2-(4-formylphenyl)acetate, the para-isomer, to this compound, the ortho-isomer, is not a standard or widely documented synthetic transformation. Direct intramolecular migration of the formyl group on this specific substrate is generally not a feasible process under typical laboratory conditions. Such isomerizations are often complex and may require multi-step sequences that are synthetically inefficient. Therefore, the ortho- and para-isomers are typically synthesized from distinct precursors rather than through interconversion.
From Methyl 2-(2-fluorophenyl)acetate
The synthesis of this compound from Methyl 2-(2-fluorophenyl)acetate involves the replacement of a fluorine atom with a formyl group. This transformation is not a simple one-step substitution. A plausible synthetic route would involve an ortho-metalation followed by formylation. For instance, directed ortho-lithiation of the aromatic ring using a strong base like lithium diisopropylamide (LDA) could be attempted, with the ester group potentially directing the lithiation to the adjacent ortho position (the position bearing the fluorine). However, the directing-group ability of the acetate (B1210297) side chain must be carefully considered in relation to the fluorine atom. A more viable approach might involve converting the fluoro-substituted starting material into an organometallic reagent, such as a Grignard reagent, which can then react with a formylating agent like N,N-dimethylformamide (DMF) or ethyl orthoformate to introduce the aldehyde functionality. This multi-step process highlights the challenges in achieving such specific substitutions on a substituted benzene ring.
Advanced Synthetic Strategies
The strategic placement of the aldehyde and ester functionalities in this compound makes it an ideal substrate for cascade reactions, where multiple bonds are formed in a single synthetic operation.
Cascade Reactions Utilizing this compound as a Building Block
Cascade reactions involving this compound provide efficient access to complex heterocyclic systems. These reactions are initiated by the formation of an imine between the aldehyde group of the acetate and a primary amine, which then undergoes an intramolecular cyclization to form a lactam, specifically a 1,4-dihydro-3(2H)-isoquinolinone ring system. This strategy avoids the need for protecting groups and often proceeds with high atom economy.
Reductive Amination/Cyclisation for 1,4-dihydro-3(2H)-isoquinolinones
A powerful application of this compound is its use in reductive amination/cyclization cascades to synthesize 1,4-dihydro-3(2H)-isoquinolinones. The process begins with the condensation of the aldehyde with a primary amine to form an intermediate imine. This imine is not isolated but is reduced in situ to a secondary amine. The subsequent intramolecular cyclization via aminolysis of the methyl ester leads to the final isoquinolinone product. The choice of reducing agent is critical and influences the reaction conditions and outcomes.
Use of Sodium Borohydride (B1222165) as Reductant
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that can be employed in a stepwise procedure for the synthesis of isoquinolinones from this compound. In this method, the initial imine formation between the aldehyde and a primary amine is typically carried out in a solvent like methanol. Following the formation of the imine, sodium borohydride is added to the reaction mixture. It selectively reduces the imine C=N bond to an amine, which then undergoes a spontaneous or heat-induced intramolecular cyclization to yield the 1,4-dihydro-3(2H)-isoquinolinone. This stepwise approach, where imine formation is followed by reduction, can be advantageous in cases where dialkylation might be a competing side reaction. chemicalbook.com
Palladium-Catalyzed Transfer Hydrogenation with Ammonium Formate (B1220265)
Palladium-catalyzed transfer hydrogenation is an alternative, efficient method for the reductive amination step. nih.gov In this process, palladium on carbon (Pd/C) is used as the catalyst, and ammonium formate (HCOONH₄) serves as the hydrogen donor. The reaction is typically performed in a protic solvent like methanol at reflux temperatures. This compound and a primary amine are subjected to these conditions, leading to the in situ formation and reduction of the imine, followed by the intramolecular cyclization to afford the 1,4-dihydro-3(2H)-isoquinolinone. nih.gov This method is often favored for its operational simplicity and the avoidance of using gaseous hydrogen. nih.gov
The table below summarizes the conditions for this catalytic transfer hydrogenation.
| Parameter | Condition | Reference |
| Catalyst | 10% Palladium on Carbon (Pd/C) | |
| Hydrogen Donor | Ammonium Formate (NH₄HCO₂) | |
| Solvent | Methanol (MeOH) | |
| Temperature | Reflux |
Mannich-Initiated Cascade Reactions
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are synthetic strategies where three or more reactants are combined in a single vessel to form a final product that incorporates portions of all the initial components. journalspub.commdpi.com These reactions are highly efficient as they reduce the number of synthetic steps, minimize waste, and save time and resources compared to traditional multi-step syntheses. journalspub.comrsc.org The high atom economy and operational simplicity make MCRs a cornerstone of green and sustainable chemistry. rsc.org
MCRs are particularly powerful for the synthesis of heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. journalspub.com The aza-Mannich/lactamization cascade described previously is an excellent example of a one-pot process that assembles complex polycyclic δ-lactams from simple aldehydes and diamines in a single operation. mdpi.comnih.gov This approach avoids the need to isolate intermediates, streamlining the path to valuable and complex molecules. journalspub.com The development of novel MCRs continues to be a major focus in organic synthesis, enabling the rapid generation of libraries of diverse compounds for various applications. rsc.org
Flow Chemistry Applications in Synthesis
Flow chemistry, or continuous-flow synthesis, is a modern approach to chemical production where reactions are carried out in a continuously flowing stream within a network of tubes or microreactors. ebin.pub This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters like temperature and pressure, enhanced heat transfer, and improved safety for highly exothermic or hazardous reactions. ebin.pub
The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for rapid mixing and precise temperature management, often leading to higher yields, better selectivity, and reduced reaction times. ebin.pub Furthermore, flow chemistry enables seamless integration of reaction, purification, and analysis steps, as well as straightforward scalability by simply extending the operation time or running multiple reactors in parallel. ebin.pub While the provided literature does not detail a specific synthesis of this compound using this method, flow chemistry is increasingly employed for the production of fine chemicals and pharmaceutical intermediates, including various heterocyclic structures. Its principles of process intensification and automation position it as a key technology for the future of sustainable chemical manufacturing. ebin.pub
Based on the conducted research, it is not possible to generate a scientifically accurate article on “this compound” that strictly adheres to the provided outline. The required detailed research findings, mechanistic studies, and specific computational data for this particular compound are not available in the public domain through the performed searches.
A thorough investigation for each point in the outline revealed the following:
Mechanistic Elucidation: While general principles of reductive amination, cyclization, and cascade reactions are well-documented, specific studies elucidating these mechanisms for this compound could not be located. Similarly, literature detailing the specific role of the O-ester group in accelerating reactions for this compound was not found.
Computational Chemistry: No published Density Functional Theory (DFT) studies for this compound were identified. Consequently, essential data for the required subsections, including optimized geometry (bond lengths and angles) and calculated vibrational frequencies, are unavailable.
To generate the requested article would require speculating based on the behavior of similar, but distinct, compounds. This would violate the core instruction to focus solely on this compound and to ensure all content is scientifically accurate and based on cited research. Therefore, the request cannot be fulfilled to the required standard of accuracy and specificity.
Density Functional Theory (DFT) Calculations
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemsynthesis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. chemsynthesis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive and prone to chemical reactions. nih.gov
For the illustrative compound MFMSC , a detailed FMO analysis was conducted. researchgate.net The study calculated the energies of the HOMO and LUMO and their energy gap. Such an analysis for this compound would similarly identify the electron-donating and electron-accepting regions and quantify its kinetic stability.
Table 1: Illustrative Frontier Molecular Orbital Data (Based on typical outputs from DFT studies; specific values for this compound are not available in the cited literature.)
| Parameter | Illustrative Value (eV) | Significance |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -2.1 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 | Indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or near-zero potential. researchgate.net This analysis is crucial for understanding intermolecular interactions, hydrogen bonding, and reaction sites. researchgate.net
A study on the related compound MFMSC utilized MEP analysis to identify its reactive sites. researchgate.net For this compound, an MEP map would likely show a negative potential (red) around the oxygen atoms of the carbonyl and ester groups, and a positive potential (blue) around the hydrogen atoms, particularly the aldehydic proton.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a theoretical method that provides a detailed description of the Lewis-like chemical bonding structure of a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. researchgate.netchemmethod.com The stabilization energy (E⁽²⁾) associated with these interactions quantifies their strength. A higher E⁽²⁾ value indicates a more significant interaction and greater stabilization of the molecule. This analysis helps to understand the stability arising from electron delocalization and the nature of intramolecular bonds. chemicalbook.com
NBO analysis was performed on the illustrative compound MFMSC to understand its molecular stability. researchgate.net A similar investigation on this compound would reveal the key hyperconjugative interactions, such as those between the lone pairs of oxygen atoms and the antibonding orbitals of adjacent carbon-carbon or carbon-oxygen bonds.
Global Chemical Reactivity Descriptors
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's reactivity.
Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment.
These descriptors were calculated for the related compound MFMSC to characterize its reactivity profile. researchgate.net
Table 2: Illustrative Global Chemical Reactivity Descriptors (Based on typical outputs from DFT studies; specific values for this compound are not available in the cited literature.)
| Descriptor | Formula | Illustrative Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 2.1 |
| Electronegativity (χ) | (I + A) / 2 | 4.3 |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 |
| Chemical Softness (S) | 1 / (2η) | 0.227 |
| Electrophilicity Index (ω) | χ² / (2η) | 4.2 |
Thermodynamic Properties Prediction
Computational methods can predict the thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), at different temperatures. researchgate.net These properties are fundamental for understanding the stability of a molecule and the spontaneity of reactions under various conditions. nih.gov As temperature increases, the contributions from molecular vibrations, rotations, and translations to these properties change, which can indicate increased molecular activity. researchgate.net
For the illustrative compound MFMSC , thermodynamic properties were analyzed to understand its thermal behavior. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are the foundation for obtaining the theoretical insights discussed above. chemmethod.commdpi.com Methods like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to optimize the molecular geometry and calculate various electronic and structural properties. researchgate.netresearchgate.net These calculations provide the raw data—such as orbital energies and electron densities—from which FMO, MEP, NBO, and other analyses are derived.
Theoretical Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are capable of altering the properties of light and have applications in technologies like optical switching and signal processing. Computational methods can predict the NLO properties of a molecule by calculating its first-order hyperpolarizability (β₀). A high β₀ value suggests that the molecule has significant potential as an NLO material. researchgate.net The calculation of NLO properties was performed for the related compound MFMSC , and the results indicated it has a good propensity for NLO activity. researchgate.net An analysis of this compound would similarly determine its potential for use in optical applications.
Vi. Applications in Complex Molecule Synthesis and Materials Science
A Pivotal Building Block in Organic Synthesis
The strategic placement of the formyl and methyl acetate (B1210297) moieties in Methyl 2-(2-formylphenyl)acetate facilitates a range of cyclization and condensation reactions, providing access to numerous heterocyclic scaffolds that are central to the structure of many bioactive molecules and functional materials.
Crafting the Molecules of Medicine and Agriculture
While specific, named examples of commercially available pharmaceuticals and agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its role as a versatile intermediate is widely acknowledged in medicinal and agricultural chemistry research. The heterocyclic systems readily accessible from this compound, such as isoquinolinones and indoles, are prevalent in a vast number of biologically active compounds. For instance, the isoquinolinone core is found in various alkaloids with a range of physiological effects. Similarly, the indole (B1671886) scaffold is a fundamental component of many pharmaceuticals and agrochemicals. The utility of this compound lies in its ability to provide a straightforward entry into these valuable chemical families, thereby serving as a crucial precursor in the development of new therapeutic agents and crop protection products.
The Synthesis of Isoquinolinone Scaffolds
The reactivity of this compound is particularly well-exploited in the synthesis of isoquinolinone derivatives, a class of compounds with significant biological activities.
A prominent application of this compound is in the synthesis of N-substituted 1,4-dihydro-3(2H)-isoquinolinones. This is typically achieved through a reductive amination followed by a cyclization reaction with primary amines. The process involves the initial formation of an imine between the formyl group of the acetate and the primary amine, which is then reduced and subsequently cyclizes to form the desired isoquinolinone ring system.
The choice of reducing agent is crucial and depends on the nature of the primary amine used. For primary amines with the structure H₂NCH₂R, sodium borohydride (B1222165) is an effective reductant. However, for more sterically hindered primary amines (H₂NCHR¹R²), a transfer hydrogenation using ammonium (B1175870) formate (B1220265) catalyzed by palladium on carbon is required to achieve the desired transformation. This methodology allows for the synthesis of a diverse range of N-substituted 1,4-dihydro-3(2H)-isoquinolinones.
Table 1: Synthesis of N-substituted 1,4-dihydro-3(2H)-isoquinolinones
| Amine Substrate | Reducing Agent | Product |
| H₂NCH₂R | Sodium Borohydride | N-substituted 1,4-dihydro-3(2H)-isoquinolinone |
| H₂NCHR¹R² | Ammonium Formate / Pd/C | N-substituted 1,4-dihydro-3(2H)-isoquinolinone |
While a direct, one-step synthesis of 3-isoquinolinones from this compound is less commonly reported, related structures can be synthesized through multi-step sequences. For example, a general method for the synthesis of 3-arylisoquinolinones involves the reaction of a substituted 2-methylbenzoic acid with thionyl chloride and diethylamine (B46881) to form an amide intermediate. This amide then reacts with a suitable benzonitrile (B105546) in the presence of a strong base like n-butyllithium or lithium diisopropylamide (LDA) to yield the 3-arylisoquinolinone. nih.gov Although this specific route does not start with this compound, the structural similarity of the starting material highlights a potential synthetic pathway where the methyl acetate group could be transformed into a suitable precursor for such cyclizations. These 3-arylisoquinolinones have shown significant antiproliferative activity by interacting with microtubules, making them interesting targets in cancer research. nih.govresearchgate.net
Pathways to Indole Derivatives
The indole ring is a privileged scaffold in medicinal chemistry. While the direct use of this compound in the well-known Fischer indole synthesis is not straightforward due to the nature of the starting material, its structural features are amenable to other methods of indole synthesis. The Fischer indole synthesis typically involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgtcichemicals.comsynarchive.comorganic-chemistry.orgnih.gov
Palladium-catalyzed methods have emerged as powerful tools for indole synthesis. One such strategy involves the palladium-catalyzed reductive cyclization of 2-nitrostyrenes. nih.gov Although not a direct application of this compound, this highlights the utility of ortho-substituted benzene (B151609) derivatives in modern indole synthesis. The aldehyde functionality in this compound could potentially be converted to a vinyl group, and the ester to a nitro group, thus providing a precursor for such palladium-catalyzed cyclizations.
Formation of Quinoxaline (B1680401) Derivatives
Quinoxaline derivatives are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis of quinoxalines typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a 1,2-dicarbonyl compound, its aldehyde group can participate in condensation reactions with one of the amino groups of an o-phenylenediamine. Subsequent intramolecular cyclization and further transformations would be required to form the quinoxaline ring. The specific conditions for such a reaction would likely involve acidic catalysis to promote both the initial condensation and the subsequent cyclization steps. The exploration of such pathways could provide a novel route to functionalized quinoxaline derivatives.
Synthesis of Quinazolinones
Quinazolinones are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of the quinazolinone core is a well-established area of organic chemistry, with numerous methods developed for its construction.
Established Research Findings
Traditional and modern synthetic routes to quinazolinones typically involve the cyclization of precursors that already contain the necessary nitrogen atoms. Common starting materials include anthranilic acid, 2-aminobenzamides, or 2-aminobenzonitriles. For instance, the reaction of 2-aminobenzamides with aldehydes, carboxylic acids, or their derivatives is a frequently employed strategy. nih.gov Other methods include the reaction of anthranilic acid with amides, the cyclocondensation of 2-aminobenzonitriles with amides, and various multi-component reactions that assemble the quinazolinone skeleton in a single step. organic-chemistry.org
A general approach involves the condensation of an anthranilic acid derivative with a suitable one-carbon source and an amine. For example, the reaction of 2-aminobenzamide (B116534) with α-keto acids can yield 2-substituted quinazolinones under catalyst-free conditions. organic-chemistry.org Similarly, copper-catalyzed tandem reactions of 2-aminobenzamides with tertiary amines have been developed to afford quinazolinone derivatives. organic-chemistry.org
While direct synthesis from this compound is not extensively documented in mainstream literature, a hypothetical pathway can be proposed. This would likely involve a multi-step, one-pot reaction with an amine source, such as ammonia (B1221849) or a primary amine, along with an amidating agent. The formyl group could first react with the amine to form an imine, followed by an intramolecular cyclization involving the methyl acetate group to form the heterocyclic ring. This would, however, require specific catalysts and conditions to facilitate the tandem reaction and is not a standard reported method.
Synthesis of Tricyclic Compounds
The strategic placement of reactive functional groups in this compound and its derivatives, such as 2-formylphenyl acetate, makes them ideal candidates for cascade reactions that rapidly build molecular complexity. These reactions can lead to the formation of intricate polycyclic and heterocyclic systems, which are valuable in drug discovery and natural product synthesis.
Detailed Research Findings
Recent research has demonstrated a highly effective, catalyst-free, one-pot approach to synthesize polycyclic fused δ-lactams starting from 2-formylphenyl acetate and various diamines. nih.gov This method relies on a spontaneous aza-Mannich/lactamization cascade reaction. nih.govnih.gov
The proposed mechanism begins with the reaction of the more reactive aldehyde group of 2-formylphenyl acetate with a primary amine from the diamine to form an imine intermediate. nih.gov This is followed by an intramolecular aza-Mannich reaction where the second amine of the diamine attacks the imine. The subsequent step is a lactamization, where the newly freed secondary amine attacks the ester carbonyl group, leading to the formation of the final tricyclic δ-lactam structure. nih.gov This process is efficient and proceeds under green conditions without the need for a catalyst. nih.govresearchgate.net
The scope of this reaction has been explored with various substituted 2-formylphenyl acetates and different diamines, consistently producing high yields of the desired polycyclic products. nih.gov The reaction is tolerant of electron-withdrawing groups, such as fluorine or nitro groups, on the aromatic ring of the 2-formylphenyl acetate. nih.gov
Table 1: Synthesis of Tricyclic δ-Lactams from 2-Formylphenyl Acetate Derivatives and Diamines
| 2-Formylphenyl Acetate Derivative | Diamine | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Formylphenyl acetate | Ethylenediamine | Tricyclic δ-Lactam 14a | 85 | nih.gov |
| 2-Formylphenyl acetate | 1,3-Diaminopropane | Tricyclic δ-Lactam 14b | 88 | nih.gov |
| 5-Fluoro-2-formylphenyl acetate | Ethylenediamine | Tricyclic δ-Lactam 14h | 82 | nih.gov |
| 5-Nitro-2-formylphenyl acetate | Ethylenediamine | Tricyclic δ-Lactam 14i | 91 | nih.gov |
| 2-Formylphenyl acetate | (1R,2R)-1,2-Diaminocyclohexane | Tricyclic δ-Lactam 14j | 86 | nih.gov |
Derivatives in Material Science
The unique structure of this compound and its isomers and related compounds makes them valuable building blocks in material science. The presence of multiple reactive sites allows for their incorporation into polymers and other materials, imparting specific chemical and physical properties.
Development of New Materials with Specific Chemical Properties
Derivatives of the formylphenyl acetate core structure are utilized in the synthesis of advanced materials, including polymers for controlled drug release and resins for industrial applications.
Detailed Research Findings
The synthesis of functionalized polymers using molecules structurally related to this compound highlights the potential of this class of compounds. For example, salicylate-based poly(anhydride-esters) have been developed as novel biodegradable biomaterials. nih.gov These polymers are designed to degrade into naturally occurring compounds like salicylic (B10762653) acid, making them suitable for medical applications. nih.gov The synthesis of these materials involves the polymerization of a diacid precursor derived from salicylic acid, demonstrating how the core structure can be adapted to create biocompatible and degradable polymers. nih.gov
In a similar vein, poly(vinyl alcohol) has been functionalized with salicylic acid to create polymer-drug conjugates for controlled release applications. sapub.org In this system, salicylic acid is coupled to the polymer backbone through hydrolyzable ester bonds. The rate of drug release can be controlled by the degree of substitution and the pH of the surrounding environment. sapub.org This research showcases how the ester functionality, present in this compound, can be exploited to link active molecules to a polymer matrix.
Furthermore, positional isomers, such as 3-formylphenyl acetate, serve as intermediates in the production of phenolic resins. ontosight.ai These resins are widely used in the manufacturing of adhesives, coatings, and composite materials, indicating the industrial relevance of this family of compounds. ontosight.ai The ability of the formyl and acetate groups to undergo various chemical transformations allows for the creation of cross-linked polymer networks with desirable thermal and mechanical properties.
Vii. Advanced Research Directions and Future Perspectives
Development of Green Chemistry Approaches in Synthesis
Future research in this area will likely explore:
Water-based synthesis: Expanding the use of water as a solvent for the various synthetic steps.
Alternative energy sources: Utilizing microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption.
Bio-catalysis: Employing enzymes or whole-cell systems to carry out specific transformations with high selectivity and under mild conditions.
Catalyst Development for Enhanced Selectivity and Efficiency
The efficiency and selectivity of the synthesis of Methyl 2-(2-formylphenyl)acetate are heavily dependent on the catalyst employed. Traditional methods often utilize Lewis acids like aluminum trichloride (B1173362) in Friedel-Crafts reactions, which can lead to the formation of unwanted by-products. google.com To overcome these limitations, research is focused on developing more sophisticated catalytic systems.
The use of mixed catalyst systems, such as a combination of a Lewis acid and a Lewis base, has been shown to reduce alkylation and improve the regioselectivity of acylation reactions, favoring the desired para-substituted product. google.com Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for the introduction of the formyl group with high precision. organic-chemistry.org The development of novel ligands for these palladium catalysts can further enhance their activity and selectivity. organic-chemistry.org
Future catalyst development will likely focus on:
Heterogeneous catalysts: Designing solid-supported catalysts for easier separation and recycling, thereby improving the sustainability of the process.
Nanocatalysts: Exploring the use of metal nanoparticles as highly active and selective catalysts.
Table 1: Catalyst Systems for Aromatic Carbonyl Compound Synthesis
| Catalyst System | Reaction Type | Advantages |
| Lewis Acids (e.g., AlCl₃) | Friedel-Crafts Acylation | Readily available |
| Lewis Acid/Lewis Base Complex | Friedel-Crafts Acylation | Reduced side reactions, improved selectivity google.com |
| Palladium Catalysts | Cross-Coupling Reactions | High selectivity and functional group tolerance organic-chemistry.org |
Exploring Novel Reactivity Patterns
Beyond its role as a synthetic intermediate, researchers are investigating the potential of this compound to participate in novel chemical transformations. The presence of both an aldehyde and an ester functional group within the same molecule provides a platform for exploring unique reactivity.
One area of interest is the development of tandem or one-pot reactions. For example, a novel one-pot synthesis of 2-formylphenylboronic acids has been developed, which involves a directed metalation strategy. liberty.edu This approach, which streamlines the synthesis by eliminating the need to isolate intermediates, could potentially be adapted for the synthesis of derivatives of this compound. liberty.edu The exploration of such tandem reactions can lead to the efficient construction of complex molecular architectures. liberty.edu
Future explorations of reactivity may include:
Domino reactions: Designing reaction sequences where the product of one reaction triggers the next in a cascade.
Multicomponent reactions: Developing reactions where three or more reactants combine in a single step to form a complex product.
Photoredox catalysis: Utilizing light-driven reactions to access novel reactivity pathways under mild conditions.
Integration with High-Throughput Experimentation and Automation
The discovery and optimization of new reactions and processes can be significantly accelerated through the use of high-throughput experimentation (HTE) and automation. researchgate.netyoutube.com These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel. youtube.comdrugtargetreview.com
In the context of this compound, HTE can be used to:
Optimize reaction conditions: Quickly identify the optimal temperature, solvent, catalyst, and reagent concentrations for its synthesis. researchgate.net
Discover new catalysts: Screen libraries of potential catalysts to identify those with the highest activity and selectivity. nih.gov
Explore new reactions: Rapidly test the reactivity of the compound with a diverse range of reactants to discover novel transformations. nih.gov
The integration of robotic systems for sample preparation, reaction execution, and analysis further enhances the efficiency of HTE, allowing for a massive increase in the number of experiments that can be performed. youtube.com
Table 2: Applications of High-Throughput Experimentation
| Application Area | Description |
| Reaction Optimization | Parallel screening of reaction parameters to identify optimal conditions. researchgate.net |
| Catalyst Discovery | Rapid screening of catalyst libraries for desired activity and selectivity. nih.gov |
| New Reaction Discovery | Testing a wide range of reactants to uncover novel chemical transformations. nih.gov |
Computational Design of New Derivatives with Tunable Properties
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. mdpi.com In silico studies, such as Density Functional Theory (DFT) calculations and molecular docking, can provide valuable insights into the electronic structure, reactivity, and potential biological activity of molecules. researchgate.net
For this compound, computational methods can be used to:
Design new derivatives: Predict the properties of novel derivatives with modified functional groups, allowing for the in silico design of molecules with specific electronic or steric properties. mdpi.comrsc.org
Understand reaction mechanisms: Elucidate the detailed steps of chemical reactions, aiding in the optimization of reaction conditions and the design of more efficient catalysts.
Predict biological activity: Screen virtual libraries of derivatives against biological targets to identify potential drug candidates. mdpi.comnih.gov
The synergy between computational prediction and experimental validation is a powerful strategy for accelerating the discovery and development of new molecules with tailored properties. rsc.org
Q & A
Q. What are the common synthetic routes for Methyl 2-(2-formylphenyl)acetate, and how are they optimized?
this compound is synthesized via:
- System rearrangement : Using N-Cyanomethyl-N,N-dimethyl-N-(α-methoxycarbonyl)benzylammonium salt in liquid ammonia with alkali, yielding the compound through [ ]-system rearrangement .
- Direct formylation : Reaction of 2-(trimethylsilyl)phenyl triflate with methyl acetoacetate in the presence of cesium fluoride and acetonitrile .
- Group-assisted purification : Brominated derivatives undergo [2+4] cyclization with ynones under basic conditions, followed by decarboxylation . Optimization involves adjusting reaction time, temperature, and catalyst loading. For example, increasing cesium fluoride concentration in direct formylation improves yield.
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- NMR : Identifies structural features, including the aldehyde proton (δ ~9.8 ppm) and ester carbonyl (δ ~3.7 ppm for methoxy group). Deuterated solvents (e.g., CDCl₃) mitigate aldehyde proton exchange issues .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass spectrometry (MS) : Confirms molecular weight (178.18 g/mol) via ESI or EI ionization .
Q. How should this compound be stored to ensure stability?
Store at -20°C in airtight, light-resistant containers. The aldehyde group is prone to oxidation; adding stabilizers (e.g., BHT) or using inert atmospheres (N₂/Ar) can extend shelf life .
Advanced Research Questions
Q. How can low yields in the system rearrangement synthesis method be addressed?
Low yields (~40–50%) may arise from incomplete rearrangement or side reactions. Strategies include:
- Solvent optimization : Replacing liquid ammonia with THF or DMF to enhance solubility.
- Catalyst screening : Testing stronger bases (e.g., KOtBu) or phase-transfer catalysts .
- Temperature control : Gradual warming (-78°C to RT) minimizes decomposition .
Q. How do researchers resolve contradictions in NMR data caused by aldehyde proton sensitivity?
The aldehyde proton (δ ~9.8 ppm) exhibits exchange broadening in protic solvents. Solutions include:
- Deuterated solvents : Use CDCl₃ or DMSO-d₆ to reduce exchange effects.
- Low-temperature NMR : Acquire spectra at -40°C to slow proton exchange .
- Alternative techniques : IR spectroscopy (C=O stretch at ~1700 cm⁻¹) or X-ray crystallography for unambiguous structural confirmation .
Q. What computational methods predict the reactivity of the aldehyde group in this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The aldehyde's LUMO energy indicates susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, e.g., hydration of the aldehyde group in aqueous environments .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Challenges include poor crystal growth due to conformational flexibility. Solutions:
- Co-crystallization : Use hydrogen-bond acceptors (e.g., pyridine derivatives) to stabilize the aldehyde group .
- Slow evaporation : Employ mixed solvents (e.g., hexane/ethyl acetate) for controlled nucleation.
- Software tools : SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks .
Q. How is the bioactivity of this compound evaluated in drug development?
- In vitro assays : Test inhibition of enzymes (e.g., kinases) or receptor binding using fluorescence polarization.
- ADMET profiling : Assess metabolic stability (microsomal assays) and cytotoxicity (MTT assay) .
- Structural analogs : Modify the ester or aldehyde group to enhance bioavailability and reduce toxicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
